JNJ-1013

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H55N9O7S |

|---|---|

Molecular Weight |

878.1 g/mol |

IUPAC Name |

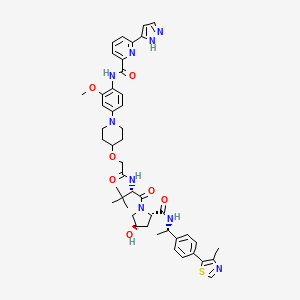

N-[4-[4-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]piperidin-1-yl]-2-methoxyphenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C46H55N9O7S/c1-27(29-10-12-30(13-11-29)41-28(2)47-26-63-41)49-44(59)38-23-32(56)24-55(38)45(60)42(46(3,4)5)52-40(57)25-62-33-17-20-54(21-18-33)31-14-15-36(39(22-31)61-6)51-43(58)37-9-7-8-34(50-37)35-16-19-48-53-35/h7-16,19,22,26-27,32-33,38,42,56H,17-18,20-21,23-25H2,1-6H3,(H,48,53)(H,49,59)(H,51,58)(H,52,57)/t27-,32+,38-,42+/m0/s1 |

InChI Key |

MHRNVFQJUUXQIG-VIFUUBRESA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4CCN(CC4)C5=CC(=C(C=C5)NC(=O)C6=CC=CC(=N6)C7=CC=NN7)OC)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4CCN(CC4)C5=CC(=C(C=C5)NC(=O)C6=CC=CC(=N6)C7=CC=NN7)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-1013: A Deep Dive into its Mechanism of Action as a Selective IRAK1 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1013 has emerged as a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), a critical component of the inflammatory signaling cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its molecular interactions, cellular effects, and the experimental evidence that underpins our current understanding. This compound is a proteolysis-targeting chimera (PROTAC), a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate specific target proteins.[1]

Core Mechanism of Action: PROTAC-Mediated Degradation

This compound is a heterobifunctional molecule, meaning it has two distinct active ends connected by a linker.[1] One end binds to the target protein, IRAK1, while the other end binds to an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[1] This simultaneous binding brings IRAK1 into close proximity with the E3 ligase, leading to the polyubiquitination of IRAK1. The cell's proteasome recognizes this polyubiquitin (B1169507) tag as a signal for degradation, resulting in the selective destruction of the IRAK1 protein.[2][3] This degradation mechanism is distinct from traditional enzyme inhibitors, as it eliminates the entire protein, including its scaffolding functions, which are crucial for its role in certain diseases.[4][5]

Signaling Pathway of this compound's Action

The primary context for this compound's activity is in cancers driven by mutations in the MyD88 gene, particularly the L265P mutation found in Activated B-Cell like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL).[4][6] In this context, the mutant MyD88 protein spontaneously assembles a signaling complex known as the "Myddosome," which constitutively activates IRAK1. This leads to downstream activation of nuclear factor-kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways, promoting cell survival and proliferation. This compound-mediated degradation of IRAK1 effectively dismantles this oncogenic signaling cascade.

Caption: this compound-mediated degradation of IRAK1 in the MyD88 mutant signaling pathway.

Quantitative Data Summary

The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Cell Line | Reference |

| DC50 (IRAK1 Degradation) | 3 nM | HBL-1 | [4][6][7] |

| Dmax (IRAK1 Degradation) | 96% | HBL-1 | [7] |

| IC50 (IRAK1 Binding) | 72 nM | N/A | [1][8] |

| IC50 (IRAK4 Binding) | 443 nM | N/A | [1][8] |

| IC50 (VHL Binding) | 1071 nM | N/A | [1][8] |

| IC50 (Cell Proliferation) | 60 nM | HBL-1 | N/A |

| IC50 (Cell Proliferation) | 170 nM | OCI-LY10 | N/A |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Immunoblotting

Objective: To determine the extent of IRAK1 protein degradation and the effect on downstream signaling proteins.

-

Cell Lysis: HBL-1 cells were treated with varying concentrations of this compound for 24 hours. Cells were then harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane was blocked and then incubated with primary antibodies against IRAK1, phospho-IκBα, phospho-STAT3 (Tyr705), cleaved PARP, and a loading control (e.g., GAPDH). Subsequently, the membrane was incubated with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay

Objective: To assess the anti-proliferative effects of this compound on cancer cell lines.

-

Cell Seeding: HBL-1 and OCI-LY10 cells were seeded in 96-well plates at a specified density.

-

Compound Treatment: Cells were treated with a serial dilution of this compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability was measured using a commercial assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve.

Global Proteomics Assay

Objective: To evaluate the selectivity of this compound-mediated protein degradation across the proteome.

-

Sample Preparation: HBL-1 cells were treated with this compound or a vehicle control. Cells were lysed, and proteins were extracted, reduced, alkylated, and digested into peptides (e.g., with trypsin).

-

TMT Labeling: Peptides from different treatment groups were labeled with tandem mass tags (TMT) for multiplexed analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides were separated by liquid chromatography and analyzed by tandem mass spectrometry.

-

Data Analysis: The resulting spectra were searched against a human protein database to identify and quantify proteins. The relative abundance of proteins in the this compound-treated samples was compared to the vehicle control to identify degraded proteins.

Experimental Workflow

The following diagram illustrates the general workflow for evaluating a PROTAC molecule like this compound.

Caption: A generalized experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic agent that operates through a targeted protein degradation mechanism. Its ability to selectively eliminate IRAK1, a key node in oncogenic signaling pathways, particularly in the context of MyD88-mutant lymphomas, underscores the potential of the PROTAC modality. The detailed experimental evidence provides a solid foundation for its mechanism of action, demonstrating potent and selective IRAK1 degradation, downstream pathway inhibition, and anti-proliferative effects in relevant cancer cell models. Further preclinical and clinical investigations will be crucial to fully elucidate the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rndsystems.com [rndsystems.com]

- 8. This compound - Immunomart [immunomart.com]

JNJ-1013: A Technical Guide to the Selective IRAK1 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-1013, also known as Degrader-3, is a potent and selective degrader of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1).[1][2] Developed as a proteolysis-targeting chimera (PROTAC), this compound presents a novel therapeutic strategy by targeting the scaffolding function of IRAK1, which is crucial for the survival of certain cancer cells, rather than its kinase activity alone.[2][3] This is particularly relevant in diseases like Activated B-cell like (ABC) Diffuse Large B-cell Lymphoma (DLBCL) harboring MyD88 mutations, where the scaffolding function of IRAK1 is essential for tumor cell survival.[2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization.

Core Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C46H55N9O7S | [1] |

| Molecular Weight | 878.06 g/mol | [1] |

| CAS Number | 2597343-08-1 | [1] |

| Mechanism of Action | PROTAC-mediated degradation of IRAK1 via VHL E3 ligase recruitment | [3] |

Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to IRAK1 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of IRAK1, marking it for degradation by the proteasome. By eliminating the IRAK1 protein, this compound effectively abrogates both its kinase and scaffolding functions.

IRAK1 Signaling Pathway

IRAK1 is a critical component of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits and activates IRAK family kinases. Activated IRAK1 then interacts with TRAF6, leading to the activation of downstream signaling cascades, including NF-κB and MAPK pathways, which drive the expression of pro-inflammatory cytokines.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro assays.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Endpoint | Value (nM) | Reference |

| Biochemical Assay | IRAK1 | IC50 | 72 | [3] |

| Biochemical Assay | IRAK4 | IC50 | 443 | [3] |

| VHL FP Assay | VHL | IC50 | 1071 | [3] |

| Cellular Degradation | HBL-1 | DC50 | 3 | [1] |

| Cellular Degradation | HBL-1 | Dmax | >95% | |

| Anti-proliferation | HBL-1 | IC50 | 60 | |

| Anti-proliferation | OCI-LY10 | IC50 | 170 |

Table 2: Downstream Signaling Effects of this compound in HBL-1 Cells

| Marker | Effect at 0.3-1 µM | Reference |

| p-IκBα | Decreased | |

| p-STAT3 (Tyr705) | Decreased | [3] |

| Cleaved PARP | Increased | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.

Immunoblotting for IRAK1 Degradation

This protocol is used to assess the degradation of IRAK1 protein in cells treated with this compound.

Methodology:

-

Cell Culture and Treatment: HBL-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells are seeded at an appropriate density and treated with various concentrations of this compound or DMSO as a vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are harvested and washed with ice-cold phosphate-buffered saline (PBS). Cell pellets are lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against IRAK1 and a loading control (e.g., GAPDH) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software, and the IRAK1 levels are normalized to the loading control.

Cell Viability Assay

This protocol is used to determine the anti-proliferative effect of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: HBL-1 or OCI-LY10 cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.

-

Compound Treatment: Cells are treated with a serial dilution of this compound or DMSO control and incubated for a specified period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. An equal volume of CellTiter-Glo® reagent is added to each well, and the plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Analysis: The luminescence is measured using a plate reader. The data is normalized to the DMSO-treated control wells, and the IC50 values are calculated using a non-linear regression model.

Conclusion

This compound is a highly potent and selective degrader of IRAK1 that effectively targets both its kinase and scaffolding functions. Its ability to induce robust degradation of IRAK1 leads to the inhibition of downstream signaling pathways and potent anti-proliferative effects in cancer cells dependent on IRAK1 scaffolding, such as ABC DLBCL with MyD88 mutations. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on IRAK1-targeted therapies.

References

JNJ-1013: A Targeted Protein Degrader Disrupting the IRAK1 Scaffolding Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a critical mediator in inflammatory signaling pathways. Beyond its kinase activity, IRAK1 possesses a crucial scaffolding function essential for the assembly of signaling complexes, particularly in cancers such as Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC DLBCL) harboring MyD88 mutations.[1][2][3] In this context, the survival of tumor cells is dependent on the structural role of IRAK1 rather than its enzymatic activity.[1][2][4] JNJ-1013, also known as Degrader-3, has emerged as a potent and selective IRAK1 degrader.[1][4] This molecule operates as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of the IRAK1 protein to probe and abrogate its scaffolding function, thereby presenting a promising therapeutic strategy for IRAK1-dependent malignancies.[3][4][5]

The Dual Role of IRAK1: Kinase and Scaffold

IRAK1 is a serine/threonine kinase that plays a pivotal role in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[5][6] Upon receptor activation, IRAK1 is recruited to the "Myddosome" complex, a multiprotein signaling hub.[3] While the kinase function of IRAK1 is involved in the phosphorylation of downstream targets, its scaffolding function is equally critical. This non-enzymatic role facilitates the recruitment and interaction of various signaling proteins, thereby enabling the propagation of downstream signals leading to the activation of transcription factors like NF-κB. In certain pathological conditions, such as ABC DLBCL with MyD88 mutations, the scaffolding property of IRAK1 is the primary driver of cancer cell survival, rendering kinase inhibitors less effective.[1][3][4]

This compound: Mechanism of Action as an IRAK1 Degrader

This compound is not a classical inhibitor but a heterobifunctional degrader. It is designed as a PROTAC, a molecule with two distinct functional ends connected by a linker.[4][7] One end of this compound binds to the IRAK1 protein, while the other end recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][7] This proximity induces the ubiquitination of IRAK1, marking it for degradation by the proteasome. By eliminating the entire IRAK1 protein, this compound effectively nullifies both its kinase and scaffolding functions.[4]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The data highlights its potency in degrading IRAK1 and its selectivity.

| Parameter | Value | Cell Line/System | Description | Reference |

| DC50 | 3 nM | HBL-1 | Concentration of this compound required to degrade 50% of cellular IRAK1 protein. | [1][2][8] |

| IC50 (IRAK1) | 72 nM | Biochemical Assay | Concentration of this compound required to inhibit 50% of IRAK1 activity. | [6][7] |

| IC50 (IRAK4) | 443 nM | Biochemical Assay | Concentration of this compound required to inhibit 50% of IRAK4 activity, indicating selectivity over IRAK4. | [6][7] |

| IC50 (VHL FP) | 1071 nM | Biochemical Assay | Concentration of this compound required to inhibit 50% of VHL binding, indicating its interaction with the E3 ligase component. | [6][7] |

| IC50 (Cytotoxicity) | 60 nM | HBL-1 | Concentration of this compound that causes 50% cell death in ABC-DLBCL cells. | [3] |

Experimental Protocols

The following outlines the general methodologies used to characterize the activity of this compound.

Cell Culture

-

Cell Line: HBL-1, an ABC DLBCL cell line with a MyD88 L265P mutation, is commonly used.[1][4]

-

Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for IRAK1 Degradation

This assay is used to quantify the degradation of IRAK1 protein.

-

Cell Treatment: HBL-1 cells are seeded and treated with a dose range of this compound (e.g., 1.5-10000 nM) for a specified time, typically 24 hours.[7]

-

Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against IRAK1 and a loading control (e.g., GAPDH or β-actin). Subsequently, it is incubated with a corresponding secondary antibody.

-

Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software to determine the extent of IRAK1 degradation relative to the loading control.

Cell Viability Assay

This assay measures the anti-proliferative effects of this compound.

-

Cell Seeding: HBL-1 cells are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of this compound for a defined period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is measured, and the data is normalized to vehicle-treated controls to calculate the IC50 value for cytotoxicity.

Downstream Signaling Effects and Therapeutic Implications

By degrading IRAK1, this compound effectively inhibits downstream signaling pathways. This is evidenced by a decrease in the phosphorylation of IκBα (p-IκBα) and STAT3 (p-STAT3), key events in the NF-κB and STAT3 signaling pathways, respectively.[7] Furthermore, this compound has been shown to induce apoptosis, as indicated by an increase in cleaved PARP.[7]

The ability of this compound to induce potent anti-proliferative effects in ABC DLBCL cells highlights the therapeutic potential of targeting the IRAK1 scaffolding function through protein degradation.[1][8] This approach offers a distinct advantage over kinase inhibitors in cancers where the non-enzymatic function of a protein is the primary oncogenic driver. The development of selective IRAK1 degraders like this compound provides a novel strategy for treating diseases dependent on the IRAK1 scaffold.[4][5]

References

- 1. Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in IRAK1: Pharmacological and Therapeutic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medkoo.com [medkoo.com]

understanding JNJ-1013 E3 ligase recruitment

An In-depth Technical Guide on the Core Mechanism of JNJ-75276617 (Bleximenib)

Introduction

This technical guide provides a detailed overview of the core mechanism of action for JNJ-75276617, also known as bleximenib. It is important to clarify at the outset that JNJ-75276617 is not an E3 ligase recruiter. Instead, it is a potent and selective small molecule inhibitor of the protein-protein interaction (PPI) between menin and the histone-lysine N-methyltransferase 2A (KMT2A, also known as MLL1).[1][2][3][4][5][6] This interaction is a critical dependency for the survival and proliferation of certain leukemias, particularly those with KMT2A rearrangements (KMT2A-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[4][5] JNJ-75276617 acts by disrupting this complex, leading to the downregulation of target genes, cell differentiation, and ultimately, apoptosis in malignant cells.[2][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-75276617, including its inhibitory activity and cellular effects.

Table 1: In Vitro Inhibitory Activity of JNJ-75276617

| Target | Species | Assay Type | IC50 Value | Reference |

| Menin-KMT2A Interaction | Human | FITC-based Assay | 0.1 nM | [7][8][9] |

| Menin-KMT2A Interaction | Mouse | FITC-based Assay | 0.045 nM | [8][9] |

| Menin-KMT2A Interaction | Dog | FITC-based Assay | ≤0.066 nM | [8][9] |

Table 2: Anti-proliferative Activity of JNJ-75276617 in Leukemia Cell Lines

| Cell Line | Genotype | Assay Type | IC50 Value | Reference |

| MOLM-13 | KMT2A-r | Proliferation Assay | <0.1 µM | |

| MOLM-14 | KMT2A-r | Proliferation Assay | Not specified | [7][8][10] |

| OCI-AML3 | NPM1c | Proliferation Assay | Not specified | [7][8][10] |

| Various AML/ALL cell lines | KMT2A or NPM1 alterations | Proliferation Assay | Potent Activity | [4] |

Table 3: Clinical Response Rates of JNJ-75276617 in Combination Therapy (Data from a Phase 1b study of JNJ-75276617 with Venetoclax and Azacitidine in Relapsed/Refractory AML)

| Parameter | Value | Patient Population | Reference |

| Overall Response Rate (ORR) (≥PR) | 86% (18/21) | Efficacy dataset (≥50 mg BID JNJ-75276617) | [11][12] |

| Composite Complete Response (cCR) | 48% (10/21) | Efficacy dataset (≥50 mg BID JNJ-75276617) | [11] |

| ORR in patients with prior Venetoclax | 82% (9/11) | Prior VEN exposure subgroup | [11][12] |

| Median Time to First Response | 23 days | Efficacy dataset | [11][12] |

Signaling Pathway and Mechanism of Action

JNJ-75276617 functions by directly inserting itself into the binding pocket on the menin protein that would normally be occupied by KMT2A. This physical obstruction prevents the formation of the menin-KMT2A complex. In leukemias with KMT2A rearrangements or NPM1 mutations, this complex is aberrantly recruited to chromatin, where it drives the expression of key leukemogenic genes such as MEIS1, FLT3, and HOXA9.[4][5][10] By inhibiting the complex formation, JNJ-75276617 prevents its binding to target gene promoters, leading to a reduction in their expression.[4][10] This loss of oncogenic signaling induces the leukemia cells to overcome their differentiation block and proceed towards maturation and eventual apoptosis.[2][3]

Caption: Mechanism of JNJ-75276617 action in leukemia.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize JNJ-75276617.

1. Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if JNJ-75276617 inhibits the binding of the menin-KMT2A complex to the promoter regions of its target genes.[10]

-

Cell Treatment: Leukemia cell lines (e.g., MOLM-14) are cultured and treated with various concentrations of JNJ-75276617 or a vehicle control (DMSO) for a specified period (e.g., 48 hours).

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments using sonication.

-

Immunoprecipitation: The chromatin is incubated with an antibody specific for menin, which pulls down the menin protein along with any cross-linked DNA. A control immunoprecipitation with non-specific IgG is run in parallel.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified from the protein.

-

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific for the promoter regions of target genes like MEIS1 and HOXA9. The amount of precipitated DNA is quantified relative to the input chromatin. A decrease in the amount of promoter DNA in the JNJ-75276617-treated samples compared to the control indicates inhibition of menin binding.[10]

2. Gene Expression Analysis (Quantigene Multiplex Assay)

This method is used to measure changes in the expression levels of multiple genes simultaneously following treatment with JNJ-75276617.[10]

-

Cell Treatment and Lysis: Leukemia cells (e.g., MOLM-14, OCI-AML3) are treated with a range of JNJ-75276617 concentrations or DMSO for 48-72 hours. After treatment, the cells are lysed to release their RNA.[10]

-

Hybridization: The cell lysate is mixed with a panel of target-specific probes for genes of interest (e.g., menin-KMT2A target genes like MEIS1, and differentiation markers like CD11b).[10]

-

Signal Amplification and Detection: The target RNA/probe complexes are captured on magnetic beads, and a branched DNA amplification system is used to amplify the signal. The signal from each probe is measured using a Luminex FLEXMAP 3D system.[10]

-

Data Analysis: The expression level of each gene is normalized to housekeeping genes. The relative expression in treated samples is then calculated by dividing the normalized values by the normalized value of the DMSO control.[10]

3. Cell Proliferation and Apoptosis Assays

These assays are fundamental to assessing the anti-leukemic activity of JNJ-75276617.

-

Cell Seeding and Treatment: Leukemia cells are seeded in multi-well plates and treated with a serial dilution of JNJ-75276617.

-

Proliferation Measurement: After a set incubation period (e.g., 7 days), cell viability is measured using reagents like CellTiter-Glo® (which measures ATP levels) or by direct cell counting. The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.

-

Apoptosis Measurement: Apoptosis can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a Chromatin Immunoprecipitation (ChIP) experiment to assess the effect of JNJ-75276617.

References

- 1. First-in-human study of the menin-KMT2A inhibitor JNJ-75276617 in R/R acute leukemias | VJHemOnc [vjhemonc.com]

- 2. Targeting KMT2A-Altered and NPM1-Mutant Leukemia: The Therapeutic Potential of Menin-KMT2A Inhibitor JNJ-75276617 [synapse.patsnap.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Bleximenib (JNJ-75276617) | menin-KMT2A inhibitor | Probechem Biochemicals [probechem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. ashpublications.org [ashpublications.org]

- 11. library.ehaweb.org [library.ehaweb.org]

- 12. Triplet With Menin-KMT2A Inhibitor Safe, Effective in AML With Genetic Aberrations | Blood Cancers Today [bloodcancerstoday.com]

JNJ-77242113 (Icotrokinra): A Deep Dive into Downstream Signaling Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of JNJ-77242113 (also known as icotrokinra and JNJ-2113), a first-in-class oral peptide antagonist of the interleukin-23 receptor (IL-23R). JNJ-77242113 is under development for the treatment of moderate-to-severe plaque psoriasis and other IL-23-mediated autoimmune diseases.[1][2][3] This document consolidates key preclinical and clinical findings, presenting quantitative data, experimental methodologies, and visual representations of the signaling pathways involved.

Mechanism of Action

JNJ-77242113 is a macrocyclic peptide that selectively binds to the IL-23 receptor with high affinity, thereby competitively inhibiting the binding of IL-23.[1][4] This blockade of the IL-23/IL-23R interaction is the primary mechanism through which JNJ-77242113 exerts its therapeutic effects. The IL-23 pathway is a critical driver of inflammation in several autoimmune diseases, and its inhibition leads to a cascade of downstream effects that ameliorate disease pathology.[5][6]

Quantitative Analysis of Downstream Signaling Inhibition

The inhibitory activity of JNJ-77242113 has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data on the downstream signaling effects of JNJ-77242113.

Table 1: In Vitro Inhibition of IL-23-Mediated Signaling

| Parameter | System | Value | Reference |

| Binding Affinity (KD) | Human IL-23 Receptor | 7.1 pM | [1][5] |

| IC50 for STAT3 Phosphorylation Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | 5.6 ± 1.2 pM | [4] |

| IC50 for IFNγ Production Inhibition | NK cells | 18.4 pM | [5] |

| Whole blood from healthy donors | 11 pM | [5] | |

| Whole blood from psoriasis patients | 9 pM | [5] | |

| IC50 for IL-17A Production Inhibition | Rat whole blood (stimulated with 4 ng/mL IL-23) | 54 ± 34 pM | [4] |

| Rat whole blood (stimulated with 20 ng/mL IL-23) | 250 ± 62 pM | [4] |

Table 2: Preclinical In Vivo Efficacy in a Rat Model of IL-23-Induced Skin Inflammation

| Parameter | Effect of JNJ-77242113 | Reference |

| Skin Thickening | Inhibition of IL-23-induced skin thickening | [5][6][7] |

| Gene Expression | Inhibition of IL-17A, IL-17F, and IL-22 gene induction | [5][6][7] |

Table 3: Clinical Efficacy in Moderate-to-Severe Plaque Psoriasis (FRONTIER 1 Trial, Week 16)

| Dose | PASI 75 Response Rate | PASI 90 Response Rate | PASI 100 Response Rate | Reference |

| Placebo | 9.3% | 2.3% | 0% | [8] |

| 25 mg once daily | 37.2% | - | - | [6] |

| 25 mg twice daily | 51.2% | - | - | [6] |

| 50 mg once daily | - | - | - | |

| 100 mg once daily | - | - | - | |

| 100 mg twice daily | 78.6% | 59.5% | 40.5% | [8] |

Table 4: Pharmacodynamic Biomarker Response in Plaque Psoriasis Patients (FRONTIER 1 Trial)

| Biomarker | Effect of JNJ-77242113 | Onset of Action | Reference |

| Serum human beta-defensin 2 (hBD-2) | Lowered serum levels relative to placebo | As early as Week 4 | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by JNJ-77242113 and the general workflow of experiments used to assess its activity.

Caption: IL-23 signaling pathway and the inhibitory action of JNJ-77242113.

Caption: General experimental workflows for evaluating JNJ-77242113.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical and clinical studies of JNJ-77242113 are not fully available in the public domain. However, the following sections describe the methodologies as reported in the available literature.

In Vitro STAT3 Phosphorylation Assay

-

Objective: To determine the potency of JNJ-77242113 in inhibiting IL-23-induced STAT3 phosphorylation.

-

Cell System: Human peripheral blood mononuclear cells (PBMCs) or human diffuse large-cell B-lymphoma (DB) cells.[4]

-

General Procedure:

-

Cells are incubated with varying concentrations of JNJ-77242113.

-

IL-23 is added to stimulate the IL-23R signaling pathway.

-

Cell lysates are prepared.

-

The levels of phosphorylated STAT3 (pSTAT3) are measured.

-

-

Detection Method: The specific detection method is not detailed, but common techniques include Western blotting with antibodies specific for pSTAT3 and total STAT3, or a Meso Scale Discovery (MSD) assay.[2]

In Vitro Cytokine Production Assays

-

Objective: To measure the effect of JNJ-77242113 on the production of downstream cytokines such as IFNγ and IL-17A.

-

Cell System: Human natural killer (NK) cells or whole blood from healthy donors and psoriasis patients for IFNγ; rat whole blood for IL-17A.[4][5]

-

General Procedure:

-

Cells or whole blood are pre-incubated with different concentrations of JNJ-77242113.

-

IL-23 (and IL-1β for the rat IL-17A assay) is added to stimulate cytokine production.[4]

-

After an incubation period, the supernatant is collected.

-

The concentration of the target cytokine is quantified.

-

-

Detection Method: The specific quantification method is not specified, but ELISA or Luminex assays are standard for this purpose.

Rat Model of IL-23-Induced Skin Inflammation

-

Objective: To assess the in vivo efficacy of orally administered JNJ-77242113 in a disease-relevant model.

-

Animal Model: Rats in which skin inflammation is induced by the administration of IL-23.[5][6][7]

-

General Procedure:

-

Rats are orally dosed with JNJ-77242113 or a vehicle control.

-

IL-23 is administered to induce skin inflammation (e.g., in the ear).

-

Skin thickness is measured as an indicator of inflammation.

-

Skin tissue is collected for gene expression analysis.

-

-

Gene Expression Analysis: The expression of IL-17A, IL-17F, and IL-22 is quantified using quantitative polymerase chain reaction (qPCR).[5][6][7] Specific primer sequences and detailed qPCR conditions are not provided in the available sources.

FRONTIER 1 Clinical Trial

-

Objective: To evaluate the efficacy, safety, and pharmacodynamics of JNJ-77242113 in patients with moderate-to-severe plaque psoriasis.[5]

-

Study Design: A Phase 2b, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.[5]

-

Participants: Adults with a diagnosis of plaque psoriasis for at least 6 months, a Psoriasis Area and Severity Index (PASI) score ≥12, an Investigator's Global Assessment (IGA) score ≥3, and body surface area (BSA) involvement ≥10%.[10]

-

Interventions: Patients were randomized to receive one of five different oral dosing regimens of JNJ-77242113 or a placebo for 16 weeks.[5]

-

Primary Endpoint: The proportion of patients achieving at least a 75% improvement from baseline in their PASI score (PASI 75) at week 16.[11]

-

Pharmacodynamic Assessments: Blood samples were collected to measure serum levels of biomarkers such as human beta-defensin 2 (hBD-2).[9] The specific assay used for hBD-2 measurement is not detailed.

Conclusion

JNJ-77242113 is a potent and selective oral antagonist of the IL-23 receptor that effectively inhibits downstream signaling pathways crucial to the pathogenesis of psoriasis and other inflammatory diseases. Its mechanism of action, characterized by the blockade of STAT3 phosphorylation and subsequent reduction in pro-inflammatory cytokine production, has been well-documented in preclinical and clinical studies. The quantitative data from these studies demonstrate a clear dose-dependent efficacy. While detailed experimental protocols are not publicly available, the provided methodologies offer a comprehensive overview of the scientific basis for the development of JNJ-77242113. This technical guide serves as a valuable resource for researchers and professionals in the field of immunology and drug development.

References

- 1. Protagonist Reports Positive Results from Phase 1 and Pre-clinical Studies of Oral Interleukin-23 Receptor Antagonist JNJ-2113 [prnewswire.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Molecular Analysis of IL-17A and IL-23 Pathway Inhibition in Moderate-to-Severe Psoriasis: 4-Week Results from IXORA-R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]

- 8. dermatologytimes.com [dermatologytimes.com]

- 9. Investigational targeted oral peptide JNJ-2113 demonstrated positive results in moderate-to-severe plaque psoriasis in Phase 2b study published in New England Journal of Medicine [jnj.com]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Protagonist Therapeutics Announces Positive Topline Results for Phase 2b FRONTIER 1 Clinical Trial of Oral IL-23 Receptor Antagonist JNJ-2113 (PN-235) in Psoriasis [prnewswire.com]

An In-depth Technical Guide on JNJ-77242113 Target Engagement in Immune Cells

An important clarification regarding the subject of this technical guide: Initial searches for "JNJ-1013" in the context of cancer did not yield any relevant public information. However, extensive data is available for a similarly named investigational oral peptide, JNJ-77242113 (also known as icotrokinra and JNJ-2113 ), which is being developed for immune-mediated inflammatory diseases, not cancer.

This guide will focus on the target engagement of JNJ-77242113 in immune cells , as this is where the available scientific data lies. The core principles of target engagement, assay methodologies, and data presentation will be transferable for researchers in various fields.

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-77242113 is a first-in-class oral peptide designed to selectively target the Interleukin-23 receptor (IL-23R).[1][2] The IL-23 pathway is a critical driver of inflammation in several autoimmune diseases.[3] By binding to the IL-23R, JNJ-77242113 effectively blocks the signaling of IL-23, a key cytokine in the proliferation and maintenance of T helper 17 (Th17) cells, which are pathogenic in diseases like psoriasis and inflammatory bowel disease.[3][4][5] This document provides a detailed overview of the target engagement of JNJ-77242113, including quantitative binding and inhibition data, experimental protocols for assessing its activity, and visualizations of the relevant biological pathways and workflows.

Quantitative Data on Target Engagement

The potency and selectivity of JNJ-77242113 have been characterized through various in vitro assays. The following tables summarize the key quantitative data on its target engagement.

Table 1: Binding Affinity and Potency of JNJ-77242113

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (KD) | 7.1 pM | IL-23 Receptor | [3][6][7] |

| IC50 (pSTAT3 Inhibition) | 5.6 pM (± 1.2 pM SD) | Human PBMCs | [3] |

Table 2: Inhibition of IL-23-Induced Cytokine Production

| Cytokine Inhibited | IC50 Value | Cell/System | Reference |

| IFNγ | 18.4 pM (± 6.2 pM SD) | Human NK Cells | [3] |

| IFNγ | 11 pM | Whole Blood (Healthy Donors) | [3][6][8] |

| IFNγ | 9 pM | Whole Blood (Psoriasis Patients) | [3][6][8] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to characterize the target engagement of JNJ-77242113.

IL-23-Induced STAT3 Phosphorylation (pSTAT3) Assay in Human PBMCs

This assay quantifies the ability of JNJ-77242113 to inhibit the proximal signaling of the IL-23 receptor.

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Compound Treatment: Plate the PBMCs and pre-incubate with a concentration range of JNJ-77242113 for a specified period (e.g., 1-2 hours).

-

Stimulation: Add recombinant human IL-23 to the cells to stimulate the IL-23R pathway and incubate for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization: Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde) followed by permeabilization with a detergent-based buffer (e.g., methanol) to allow intracellular antibody staining.

-

Staining: Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT3 (pSTAT3).

-

Data Acquisition and Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity of the pSTAT3 signal. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.[3][8]

Inhibition of IL-23-Induced IFNγ Production in Whole Blood

This assay measures the downstream functional consequence of IL-23R blockade.

-

Sample Preparation: Collect whole blood from healthy donors or patients with psoriasis into heparinized tubes.

-

Compound Treatment: Aliquot the whole blood and pre-treat with a serial dilution of JNJ-77242113 for 1-2 hours.

-

Stimulation: Add recombinant human IL-23, along with co-stimulants IL-2 and IL-18, to the treated blood samples to induce IFNγ production.[3]

-

Incubation: Incubate the samples for 24-48 hours at 37°C in a CO2 incubator.

-

Plasma Separation: Centrifuge the samples to separate the plasma.

-

Cytokine Quantification: Measure the concentration of IFNγ in the plasma supernatant using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis: Determine the IC50 value by plotting the IFNγ concentration against the JNJ-77242113 concentration and fitting the data to a four-parameter logistic curve.[3]

Visualizations

Diagrams are provided to illustrate the mechanism of action and experimental workflows.

Caption: IL-23 signaling pathway and the inhibitory action of JNJ-77242113.

Caption: Generalized workflow for in vitro target engagement assays.

References

- 1. Icotrokinra results show potential to set a new standard of treatment in plaque psoriasis [jnj.com]

- 2. Icotrokinra delivered an industry-leading combination of significant skin clearance with demonstrated tolerability in a once daily pill in Phase 3 topline results [jnj.com]

- 3. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptidesciences.com [peptidesciences.com]

- 5. Translational Pharmacokinetics of Icotrokinra, a Targeted Oral Peptide that Selectively Blocks Interleukin-23 Receptor and Inhibits Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preliminary Efficacy of JNJ-77242113 (Icotrokinra): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary efficacy data for JNJ-77242113, an investigational, first-in-class oral peptide targeting the interleukin-23 receptor (IL-23R). JNJ-77242113, also known as icotrokinra, has demonstrated significant potential in the treatment of moderate-to-severe plaque psoriasis and other IL-23-mediated diseases.[1][2][3] This document summarizes key preclinical and clinical findings, details experimental methodologies, and visualizes the underlying biological pathways and study designs.

Core Mechanism of Action: Targeting the IL-23 Signaling Pathway

JNJ-77242113 is a potent and selective antagonist of the IL-23 receptor.[1][3] It binds to the IL-23R with high affinity, sterically hindering the binding of IL-23 and thereby inhibiting the subsequent intracellular signaling cascade.[2] This blockade prevents the phosphorylation of Janus kinase 2 (JAK2) and Tyrosine kinase 2 (TYK2), which in turn inhibits the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[2][3][4] The inhibition of this pathway is critical as the IL-23/STAT3 axis is a key driver of pro-inflammatory cytokine production, including IL-17A, IL-17F, and IL-22, which are central to the pathogenesis of psoriasis and other inflammatory diseases.[5][6][7]

References

- 1. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JNJ-77242113, a highly potent, selective peptide targeting the IL-23 receptor, provides robust IL-23 pathway inhibition upon oral dosing in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The IL-23/IL-17 Pathway in Inflammatory Skin Diseases: From Bench to Bedside [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

JNJ-1013: A Technical Guide for the Investigation of MyD88 Mutations

For Research Use Only

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of JNJ-1013 (also known as Degrader-3), a potent and selective IRAK1 degrader, for the study of MyD88 mutations, particularly the L265P mutation prevalent in Activated B-cell-like Diffuse Large B-cell Lymphoma (ABC DLBCL). This document details the mechanism of action, provides structured quantitative data, outlines key experimental protocols, and includes visualizations of the relevant signaling pathway and a typical experimental workflow.

Introduction to this compound and MyD88 Mutations

Myeloid differentiation primary response 88 (MyD88) is a critical adaptor protein in innate immunity, relaying signals from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Somatic mutations in the MYD88 gene, most commonly the L265P substitution, are key drivers in several B-cell malignancies, including ABC DLBCL.[1][2] This gain-of-function mutation leads to constitutive activation of the downstream signaling cascade, promoting cell survival and proliferation.[2]

A crucial downstream effector of MyD88 is the Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). In the context of MyD88 mutations, the scaffolding function of IRAK1, rather than its kinase activity, is essential for the survival of malignant B-cells.[1] this compound is a novel proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of IRAK1.[1][3] By linking an IRAK1-binding moiety to a ligand for an E3 ubiquitin ligase, this compound flags IRAK1 for proteasomal degradation, thereby disrupting the oncogenic signaling driven by mutant MyD88.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: Potency and Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IRAK1 Degradation (DC₅₀) | HBL-1 (MyD88 L265P) | 3 nM | [1] |

| Maximum IRAK1 Degradation (Dₘₐₓ) | HBL-1 (MyD88 L265P) | 96% | [4] |

| Anti-proliferative Activity (GI₅₀) | HBL-1 (MyD88 L265P) | < 10 nM | [1] |

| Apoptosis Induction | HBL-1 (MyD88 L265P) | Concentration-dependent increase in cleaved PARP | [3] |

Table 2: Selectivity Profile of this compound

| Target | IC₅₀ | Reference |

| IRAK1 | 72 nM | [3] |

| IRAK4 | 443 nM | [3] |

| VHL FP | 1071 nM | [3] |

Signaling Pathway

The following diagram illustrates the MyD88 signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on cells with MyD88 mutations.

Cell Culture

-

Cell Lines: HBL-1 (MyD88 L265P mutant) and other relevant ABC DLBCL cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO₂.

Cell Viability Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Plate cells in 96-well opaque-walled plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Lysis and Luminescence Reading: Equilibrate the plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal growth inhibition (GI₅₀) values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Western Blotting for IRAK1 Degradation and Pathway Modulation

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against IRAK1, phospho-IκBα, total IκBα, phospho-STAT3 (Tyr705), total STAT3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

-

Cell Treatment: Treat cells with this compound at various concentrations for 48 hours.

-

Cell Harvesting and Staining: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) using flow cytometry analysis software.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in studying MyD88-mutant cancers.

Conclusion

This compound is a valuable research tool for investigating the biological consequences of MyD88 mutations and the therapeutic potential of targeting the scaffolding function of IRAK1. Its high potency and selectivity make it a suitable probe for dissecting the MyD88-IRAK1 signaling axis in preclinical models of B-cell malignancies. The protocols and data presented in this guide are intended to facilitate the effective use of this compound in a research setting.

References

- 1. Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oncogenically active MYD88 mutations in human lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. JNJ 1013 Supplier | CAS 2597343-08-1 | JNJ1013 | Tocris Bioscience [tocris.com]

Unveiling the Selectivity of JNJ-1013: A Deep Dive into its Theoretical Basis

For Immediate Release

SHANGHAI, China – December 10, 2025 – This technical guide provides an in-depth analysis of the theoretical basis for the selectivity of JNJ-1013, a potent and selective Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) degrader. Developed for researchers, scientists, and drug development professionals, this document outlines the molecular mechanisms, quantitative data, and experimental methodologies that underpin the targeted action of this promising therapeutic agent.

This compound operates as a Proteolysis Targeting Chimera (PROTAC), a sophisticated class of molecules designed to hijack the cell's natural protein disposal machinery to eliminate specific target proteins. The selectivity of this compound for IRAK1 arises from its heterobifunctional design, which comprises three key components: a highly specific ligand that binds to IRAK1, a linker molecule, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This tripartite architecture ensures that the VHL E3 ligase is brought into close proximity with the IRAK1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Core Mechanism of this compound Selectivity

The foundation of this compound's selectivity lies in the specific recognition of its target protein, IRAK1, by a warhead derived from the potent and selective IRAK1/IRAK4 inhibitor, JH-I-25. This targeted engagement is the primary determinant of which protein is presented to the E3 ligase for degradation. By leveraging a highly selective IRAK1-binding moiety, this compound minimizes off-target effects, a critical attribute for any therapeutic candidate.

The second layer of specificity is conferred by the recruitment of the VHL E3 ligase. The VHL ligand component of this compound is designed to specifically engage the VHL protein, thereby co-opting its cellular function for the degradation of the now-proximal IRAK1. The precise geometry and chemical properties of the linker connecting the IRAK1 and VHL ligands are crucial for the efficient formation of a stable ternary complex (IRAK1-JNJ-1013-VHL), which is a prerequisite for effective ubiquitination and subsequent degradation.

Quantitative Assessment of Selectivity and Potency

The selectivity and potency of this compound have been quantified through a series of rigorous biochemical and cellular assays. The following tables summarize the key quantitative data.

| Target | IC50 (nM) [1] |

| IRAK1 | 72 |

| IRAK4 | 443 |

| VHL FP | 1071 |

| Table 1: Biochemical Potency of this compound. This table displays the half-maximal inhibitory concentration (IC50) values of this compound for IRAK1, IRAK4, and VHL fluorescence polarization (FP) binding. The significantly lower IC50 for IRAK1 demonstrates its preferential binding to the target kinase over the closely related IRAK4. |

| Parameter | Value | Cell Line |

| DC50 | 3 nM[2] | HBL-1 |

| Dmax | 96%[2] | HBL-1 |

| Table 2: Cellular Degradation Efficacy of this compound. This table presents the degradation concentration 50 (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax) observed in HBL-1 cells. These values highlight the potent and efficient degradation of IRAK1 in a cellular context. |

A comprehensive kinase selectivity profile of this compound was determined using the KinomeScan™ platform. The results demonstrate a high degree of selectivity for IRAK1 over a broad panel of other kinases, further substantiating the theoretical basis of its targeted action.

| Kinase Target | % Control @ 1µM |

| IRAK1 | <1 |

| IRAK2 | >50 |

| IRAK3 | >50 |

| IRAK4 | 15 |

| ... (other kinases) | >50 |

| Table 3: KinomeScan™ Selectivity Profile of this compound (abridged). This table shows the percentage of the kinase binding to the control ligand in the presence of 1µM this compound. A lower percentage indicates stronger binding of this compound to the kinase. The data reveals exceptional selectivity for IRAK1. For the full dataset, please refer to the supplementary information of the primary research article (DOI: 10.1021/acs.jmedchem.1c00103).[3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on the information provided in the supplementary materials of "Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL".[3]

In Vitro Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of IRAK1 and IRAK4.

Protocol:

-

Reagent Preparation: Recombinant human IRAK1 and IRAK4 enzymes, a suitable substrate (e.g., myelin basic protein), and ATP are prepared in a kinase assay buffer. A serial dilution of this compound is prepared in DMSO.

-

Reaction Setup: The kinase, substrate, and varying concentrations of this compound are added to the wells of a microplate and incubated for a defined period at room temperature.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Reaction Termination and Detection: The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a detection reagent such as ADP-Glo™ (Promega).

-

Data Analysis: The luminescence signal is measured, and the data is analyzed using non-linear regression to determine the IC50 values.

Cellular IRAK1 Degradation Assay (Western Blot)

This assay quantifies the degradation of IRAK1 protein in cells treated with this compound.

Protocol:

-

Cell Culture and Treatment: HBL-1 cells are cultured to a suitable density and then treated with a serial dilution of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for IRAK1. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.

-

Data Analysis: The intensity of the IRAK1 and loading control bands is quantified. The IRAK1 signal is normalized to the loading control, and the percentage of IRAK1 degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values are determined by plotting the percentage of degradation against the concentration of this compound.

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.

Protocol:

-

Cell Seeding: HBL-1 cells are seeded in a 96-well plate at a predetermined density.

-

Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control.

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is read using a plate reader, and the data is analyzed to determine the concentration of this compound that inhibits cell growth by 50% (GI50).

Logical Framework for Selectivity

The selective degradation of IRAK1 by this compound is a multi-step process where each step contributes to the overall specificity of the molecule.

References

Unlocking the Therapeutic Promise of JNJ-1013: A Technical Guide to a Novel IRAK1 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-1013 has emerged as a potent and selective therapeutic candidate, operating as a proteolysis-targeting chimera (PROTAC) to induce the degradation of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1). This technical guide provides an in-depth exploration of the preclinical data, mechanism of action, and experimental protocols associated with this compound. By presenting a comprehensive overview of its therapeutic potential, particularly in the context of hematological malignancies such as Activated B-cell-like (ABC) Diffuse Large B-cell Lymphoma (DLBCL) harboring MyD88 mutations, this document aims to equip researchers and drug development professionals with the critical information necessary to advance the study and application of this novel IRAK1 degrader.

Introduction

Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) is a critical kinase involved in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. In certain cancers, particularly in ABC DLBCL with activating mutations in the MyD88 oncogene, the scaffolding function of IRAK1, rather than its kinase activity, is paramount for tumor cell survival.[1][2] Traditional kinase inhibitors may not fully abrogate the pro-survival signaling mediated by the IRAK1 scaffold. This compound, also known as Degrader-3 in foundational research, represents a novel therapeutic strategy by inducing the targeted degradation of the entire IRAK1 protein.[2][3] This approach eliminates both the kinase and scaffolding functions of IRAK1, offering a potentially more profound and durable anti-tumor effect.[2]

Mechanism of Action

This compound is a heterobifunctional molecule designed to simultaneously bind to IRAK1 and an E3 ubiquitin ligase. This proximity induces the ubiquitination of IRAK1, marking it for degradation by the proteasome. This targeted protein degradation effectively removes IRAK1 from the cell, thereby disrupting downstream signaling pathways crucial for cancer cell survival and proliferation.[2][3]

Therapeutic Potential in ABC DLBCL

In ABC DLBCL with MyD88 mutations, a signaling complex known as the "Myddosome" is constitutively active, leading to the activation of IRAK1.[4][5] This triggers downstream signaling cascades, including the NF-κB and STAT3 pathways, which promote cell survival and proliferation.[4] By degrading IRAK1, this compound effectively inhibits these oncogenic signaling pathways.[2][3]

Quantitative Data Summary

The preclinical efficacy of this compound has been characterized by several key quantitative metrics.

| Parameter | Cell Line | Value | Reference |

| DC50 (IRAK1 Degradation) | HBL-1 | 3 nM | [2][3] |

| Dmax (IRAK1 Degradation) | HBL-1 | 96% | [6] |

| IC50 (Anti-proliferative Activity) | HBL-1 | 60 nM | [7] |

| IC50 (Anti-proliferative Activity) | OCI-LY10 | 170 nM | [7] |

| IC50 (IRAK1 Kinase Inhibition) | - | 72 nM | [8] |

| IC50 (IRAK4 Kinase Inhibition) | - | 443 nM | [8] |

| IC50 (VHL FP) | - | 1071 nM | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Culture

-

Cell Lines: HBL-1 and OCI-LY10 (ABC DLBCL cell lines with MyD88 L265P mutation) were used.

-

Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

IRAK1 Degradation Assay (Immunoblotting)

-

Cell Seeding: HBL-1 cells were seeded in 6-well plates.

-

Compound Treatment: Cells were treated with varying concentrations of this compound (e.g., 1.5-10000 nM) for a specified duration (e.g., 24 hours).[8]

-

Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blot: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: The membrane was incubated with primary antibodies against IRAK1 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Subsequently, the membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry analysis was performed to quantify the extent of IRAK1 degradation.

Cell Viability Assay

-

Cell Seeding: HBL-1 and OCI-LY10 cells were seeded in 96-well plates at a specified density.

-

Compound Treatment: Cells were treated with a serial dilution of this compound for a defined period (e.g., 72 hours).

-

Viability Reagent: A cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) was added to each well according to the manufacturer's instructions.

-

Signal Measurement: After a short incubation period to stabilize the luminescent signal, the plate was read on a luminometer.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Downstream Signaling Pathway Analysis (Immunoblotting)

-

Protocol: The experimental workflow is similar to the IRAK1 degradation assay.

-

Antibodies: In addition to IRAK1, primary antibodies targeting phosphorylated forms of key downstream signaling proteins, such as phospho-IκBα (p-IκBα) and phospho-STAT3 (p-STAT3), were used to assess the inhibitory effect of this compound on these pathways.[7][8]

Conclusion

This compound represents a promising therapeutic agent that leverages the principles of targeted protein degradation to eliminate IRAK1, a key driver of oncogenic signaling in specific hematological malignancies. The preclinical data robustly demonstrate its potency in degrading IRAK1, inhibiting downstream signaling pathways, and suppressing the proliferation of cancer cells harboring MyD88 mutations. The detailed experimental protocols provided herein offer a foundation for further investigation into the therapeutic potential of this compound and the development of next-generation IRAK1-targeting therapies. As research progresses, this compound holds the potential to address a significant unmet medical need for patients with ABC DLBCL and other IRAK1-dependent cancers.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Highly Potent and Selective IRAK1 Degraders to Probe Scaffolding Functions of IRAK1 in ABC DLBCL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oncogenically active MYD88 mutations in human lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for JNJ-1013 in DLBCL Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma. A significant subset of DLBCL, known as Activated B-cell-like (ABC)-DLBCL, is characterized by chronic B-cell receptor signaling and constitutive activation of the NF-κB pathway, often driven by mutations in the MYD88 gene. The scaffold protein Interleukin-1 Receptor-Associated Kinase 1 (IRAK1) has been identified as a critical component of the MyD88 signaling pathway, essential for the survival of MyD88-mutant ABC-DLBCL cells. Notably, the scaffolding function of IRAK1, rather than its kinase activity, is paramount in this context.

JNJ-1013 (also known as Degrader-3) is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of IRAK1. By hijacking the cell's ubiquitin-proteasome system, this compound provides a novel therapeutic strategy to eliminate IRAK1, thereby inhibiting downstream pro-survival signaling and inducing apoptosis in susceptible cancer cells. These application notes provide detailed protocols for the utilization of this compound in relevant DLBCL cell lines to study its anti-lymphoma effects.

Mechanism of Action of this compound in DLBCL

This compound is a heterobifunctional molecule that simultaneously binds to IRAK1 and an E3 ubiquitin ligase. This proximity induces the polyubiquitination of IRAK1, marking it for degradation by the proteasome. The degradation of IRAK1 in MyD88-mutant ABC-DLBCL cells leads to the inhibition of downstream NF-κB and STAT3 signaling pathways, resulting in potent anti-proliferative effects and the induction of apoptosis.[1][2]

Figure 1: Mechanism of action of this compound in MyD88-mutant ABC-DLBCL cells.

Data Presentation

Recommended DLBCL Cell Lines for this compound Studies

| Cell Line | Subtype | MyD88 Mutation | Key Characteristics | Culture Medium | Doubling Time (approx.) | Seeding Density (cells/mL) |

| HBL-1 | ABC | L265P | Established from an AIDS-related non-Hodgkin lymphoma. | RPMI-1640 + 10% FBS | 30-40 hours | 0.5 x 10⁶ to 1.5 x 10⁶ |

| TMD8 | ABC | L265P | Characterized by constitutive NF-κB activation. | RPMI-1640 + 10% FBS | ~30 hours | Maintain between 0.2 x 10⁶ and 1.0 x 10⁶ |

| OCI-Ly3 | ABC | L265P | Derived from a patient with diffuse large B-cell lymphoma. | IMDM + 20% FBS + 50 µM β-mercaptoethanol | ~24 hours | 0.2 x 10⁶ to 0.8 x 10⁶ |

| OCI-Ly10 | ABC | L265P | Established from the lymph node of a patient with DLBCL. | IMDM + 10% FBS | 48-72 hours | Maintain between 0.3 x 10⁶ and 1.0 x 10⁶ |

In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Reference |

| IRAK1 Degradation (DC₅₀) | HBL-1 | 3 nM | [1] |

| Anti-proliferative Effect | MyD88-mutant ABC-DLBCL cells | Potent inhibition | [1] |

| Downstream Signaling Inhibition | HBL-1 | Inhibition of p-IκBα and p-STAT3 at 0.01-1 µM | [2] |

| Apoptosis Induction | HBL-1 | Increased cleaved PARP at 0.01-1 µM | [2] |

Experimental Protocols

General Guidelines for this compound Preparation and Storage

-

Solubility: this compound is typically soluble in DMSO. For cell culture experiments, prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

-

Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Figure 2: General experimental workflow for studying the effects of this compound on DLBCL cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the proliferation and viability of DLBCL cell lines.

Materials:

-

DLBCL cell lines (e.g., HBL-1, TMD8)

-

Complete culture medium

-

This compound

-

DMSO (vehicle control)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase.

-

Perform a cell count and determine viability (e.g., using trypan blue exclusion).

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow cells to acclimatize.

-

-

Treatment:

-

Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

-

Remove 50 µL of medium from each well and add 50 µL of the 2X this compound dilutions to the respective wells to achieve the final concentrations.

-

Include wells for vehicle control (DMSO) and untreated control.

-